molecular formula C24H23BrN4O4 B2676089 [2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 1223850-68-7

[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No. B2676089
CAS RN: 1223850-68-7
M. Wt: 511.376
InChI Key: JMFIHVSGWYZKLO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a complex organic compound often involves multiple steps, each introducing a new functional group or building block to the molecule. Common reactions for constructing oxazole and triazole rings include cyclization and condensation reactions .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The reactivity of a compound is largely determined by its functional groups. For example, oxazoles and triazoles can participate in a variety of reactions, including substitutions and ring-opening reactions .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, and stability. These properties can be measured experimentally and are important for understanding how the compound behaves under different conditions .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research has been conducted on the synthesis of novel derivatives with potential antimicrobial activities. For instance, Bektaş et al. (2007) synthesized various 1,2,4-triazole derivatives and evaluated their antimicrobial activities, finding some compounds with good or moderate activities against test microorganisms (Bektaş et al., 2007). Similarly, Özil et al. (2015) prepared a series of 1,2,4-triazole derivatives using microwave-assisted and conventional methods, assessing their antimicrobial, anti-lipase, and antiurease activities (Özil et al., 2015).

Chemical Synthesis and Characterization

The research also includes the synthesis and characterization of chemical compounds for various applications. For example, Nagaraj et al. (2018) focused on synthesizing novel (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)(4arylpiperazino)methanone derivatives, evaluating their antibacterial activity against several pathogens (Nagaraj et al., 2018). Additionally, Prasad et al. (2021) explored the synthesis of N-substituted pyrrolidine derivatives bearing a 1,2,4-triazole ring, demonstrating the importance of the 1,2,4-triazole scaffold in the development of clinical drugs (Prasad et al., 2021).

Mechanism of Action

If the compound has biological activity, its mechanism of action can be studied using biochemical and biophysical techniques. This could involve studying how the compound interacts with proteins or other molecules in the cell .

Safety and Hazards

Safety data for a compound can be found in its Material Safety Data Sheet (MSDS). This includes information on toxicity, flammability, and precautions for handling and storage .

Future Directions

Future research on a compound could involve studying its potential applications, such as its use as a pharmaceutical drug or a chemical reagent. This often involves further studies on its reactivity, stability, and biological activity .

properties

IUPAC Name

[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23BrN4O4/c1-5-31-21-9-7-6-8-18(21)23-26-20(16(4)33-23)13-32-24(30)22-15(3)29(28-27-22)17-10-11-19(25)14(2)12-17/h6-12H,5,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMFIHVSGWYZKLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NC(=C(O2)C)COC(=O)C3=C(N(N=N3)C4=CC(=C(C=C4)Br)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

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